AMG-208 was developed by Amgen and is categorized under small molecule drugs. Its primary mechanism of action is the inhibition of the c-Met signaling pathway, which is often deregulated in several types of human cancers. The compound's chemical formula is , and it has a CAS Registry Number of 1002304-34-8. It operates as a selective inhibitor with a reported half-maximal inhibitory concentration (IC50) of approximately 9.3 nM against c-Met .
The synthesis of AMG-208 involves several key steps that utilize various chemical reactions to construct its complex molecular structure. The compound is derived from a triazolopyridazine scaffold, which has been optimized for enhanced potency and selectivity against the c-Met receptor.
The synthesis process has been optimized to achieve high yields while maintaining the integrity of the compound's structure .
AMG-208 features a complex molecular architecture characterized by a quinoline core attached to a triazolopyridazine moiety.
AMG-208 undergoes various chemical reactions that are critical for its pharmacological activity, particularly in inhibiting c-Met signaling.
The mechanism of action of AMG-208 primarily revolves around its ability to inhibit the c-Met receptor's activity.
AMG-208 exhibits several physical and chemical properties that influence its behavior in biological systems.
These properties are essential for understanding how AMG-208 can be formulated for clinical use and its pharmacokinetic profile in humans .
AMG-208 has significant scientific applications primarily in oncology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: